N-Hydroxy Phentermine Hydrochloride

Description

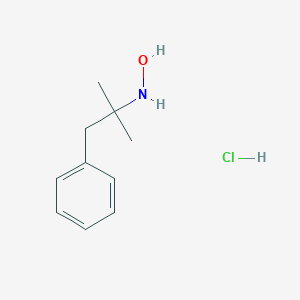

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,11-12)8-9-6-4-3-5-7-9;/h3-7,11-12H,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYKGISVDSKDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499140 | |

| Record name | N-Hydroxy-2-methyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51835-51-9 | |

| Record name | N-Hydroxy-2-methyl-1-phenylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biosynthetic Pathways of N Hydroxy Phentermine Hydrochloride

Enzymatic Formation of N-Hydroxyphentermine from Phentermine

The journey from phentermine to N-hydroxyphentermine is a testament to the body's sophisticated enzymatic machinery. This biotransformation is not a spontaneous event but a carefully catalyzed reaction, primarily occurring within the liver's microsomal fractions. dntb.gov.ua

Role of Cytochrome P-450 System in N-Hydroxylation

Central to the N-hydroxylation of phentermine is the cytochrome P-450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases. nih.govpsu.edu These enzymes are pivotal in the metabolism of a vast array of xenobiotics, including drugs, and endogenous compounds. nih.govmdpi.com Studies have unequivocally demonstrated that the cytochrome P-450 system is responsible for catalyzing the oxidation of phentermine to N-hydroxyphentermine. nih.gov

The N-hydroxylation of phentermine by the cytochrome P-450 system is an NADPH-dependent reaction. nih.govpsu.edu This means that the process requires the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a reducing agent. NADPH provides the necessary electrons for the activation of molecular oxygen, a critical step in the hydroxylation reaction. The reaction is dependent on both the cytochrome P-450 enzyme and NADPH-cytochrome P-450 reductase. nih.gov

Research utilizing reconstituted systems has provided definitive evidence for the roles of specific components. Studies using purified cytochrome P-450 and NADPH-cytochrome P-450 reductase from the liver microsomes of phenobarbital-induced rabbits have successfully demonstrated the oxidation of phentermine to N-hydroxyphentermine. nih.gov These experiments confirm that both the hemeprotein (cytochrome P-450) and its reductase partner are essential for the reaction to proceed. nih.gov

Influence of Phospholipids (B1166683) on N-Hydroxylation Kinetics

The lipid environment of the microsomal membrane plays a significant role in the efficiency of the N-hydroxylation reaction. The presence of phospholipids, such as dilauroyl phosphatidylcholine, has been shown to markedly enhance the rate of N-hydroxyphentermine formation. nih.gov In fact, the reaction rate can be up to three times faster in the presence of this phospholipid compared to incubation mixtures without it. nih.gov This suggests that phospholipids may facilitate the interaction between the substrate, phentermine, and the cytochrome P-450 enzyme, or optimize the conformation of the enzyme for catalytic activity.

Effects of Enzyme Inhibitors on N-Hydroxylation Pathways

The involvement of the cytochrome P-450 system in phentermine N-hydroxylation is further substantiated by inhibition studies. Known inhibitors of cytochrome P-450 have been shown to decrease the formation of N-hydroxyphentermine. For instance, compounds like octylamine, carbon monoxide, and 2,4-dichloro-6-phenylphenoxyethylamine (DPEA) significantly inhibit the reaction. nih.govpsu.edu This inhibitory action provides strong evidence that a specific P-450 isozyme is mediating this metabolic pathway. psu.edu Interestingly, while some appetite suppressants like D- and L-fenfluramine are known inhibitors of certain P450 isozymes, phentermine itself shows negligible inhibitory activity towards several major human cytochromes P450, including P450-1A2, -2C9, -2E1, and -3A. nih.gov

In Vitro Models for Studying N-Hydroxylation Biotransformation

The elucidation of the N-hydroxylation pathway of phentermine has been greatly aided by the use of various in vitro models. These models allow for the controlled study of metabolic reactions outside of a living organism.

Liver Microsomes: Preparations of liver microsomes from various species, including rats and rabbits, have been instrumental in studying the enzymatic properties of phentermine N-hydroxylation. psu.edunih.gov These preparations contain the necessary cytochrome P-450 enzymes and other components of the mixed-function oxidase system.

Reconstituted Enzyme Systems: As mentioned earlier, reconstituted systems comprising purified cytochrome P-450 and NADPH-cytochrome P-450 reductase offer a more defined model to investigate the roles of individual components. nih.gov This approach allows for a precise examination of the reaction mechanism and the influence of factors like phospholipids. nih.gov

These in vitro models have been crucial in characterizing the kinetics, substrate specificity, and inhibition profiles of the enzymes involved in the biotransformation of phentermine to N-hydroxyphentermine.

Data Tables

Table 1: Effect of Phospholipid on N-Hydroxyphentermine Formation

| Condition | Rate of N-Hydroxyphentermine Formation |

| Without added phospholipid | Base Rate |

| With dilauroyl phosphatidylcholine | 3 times the Base Rate nih.gov |

Table 2: Known Inhibitors of Phentermine N-Hydroxylation

| Inhibitor | Effect on N-Hydroxylation |

| Octylamine | Several-fold inhibition nih.gov |

| Carbon Monoxide | Decreased activity psu.edu |

| 2,4-dichloro-6-phenylphenoxyethylamine (DPEA) | Decreased activity psu.edu |

| Cyanide | Decreased activity psu.edu |

Liver Microsomal Preparations (e.g., Rabbit, Rat)

The N-hydroxylation of phentermine to N-Hydroxy Phentermine has been extensively studied using liver microsomal preparations from various animal models, including rabbits and rats. nih.govnih.govnih.gov These in vitro systems, which contain a high concentration of drug-metabolizing enzymes, have been instrumental in elucidating the mechanisms of this metabolic reaction.

Studies have shown that the N-oxidation of phentermine occurs in the presence of an NADPH-generating system within the microsomal fractions of the liver. nih.gov Research has demonstrated that rabbit liver microsomes exhibit maximal activity in the formation of N-Hydroxyphentermine. nih.gov In rats, pretreatment with phenobarbital (B1680315), a known inducer of drug-metabolizing enzymes, has been found to increase the N-hydroxylase activity, suggesting the involvement of specific enzyme systems. psu.edu

The stability of the N-hydroxylase activity in rat liver microsomes has been noted, with the activity remaining unchanged after being stored at -70°C for 30 days. psu.edu This stability is crucial for conducting reliable and reproducible in vitro metabolic studies.

Comparative Enzymatic Systems (e.g., Single-Enzyme vs. Two-Enzyme Systems)

The enzymatic process leading to N-Hydroxy Phentermine is complex and appears to involve more than a single enzyme. Kinetic analysis of the reductase activity in rat liver microsomes suggests that the reduction of N-Hydroxyphentermine is mediated by at least two enzyme systems. nih.gov One of these systems is sensitive to carbon monoxide and can be induced by phenobarbital. nih.gov

The N-hydroxylation of phentermine itself is thought to be mediated by the cytochrome P-450 enzyme system. psu.edu This is supported by findings that the reaction is decreased by inhibitors such as carbon monoxide, 2,4-dichloro-6-phenylphenoxyethylamine (DPEA), and cyanide. psu.edu However, other research indicates that cytochrome P-450 may not be involved in the direct incorporation of oxygen at the nitrogen center of phentermine. nih.govdntb.gov.ua This suggests a more intricate mechanism, possibly involving an independent formation of N-Hydroxyphentermine and another metabolite, the nitroso compound, from a common precursor. nih.govdntb.gov.ua

Further Metabolic Transformations of N-Hydroxyphentermine

Once formed, N-Hydroxyphentermine can undergo further metabolic changes, leading to the formation of other compounds. These transformations are key to understanding the complete metabolic fate of phentermine.

Conversion to Alpha-Nitrophentermine

N-Hydroxyphentermine can be oxidized to form 2-methyl-2-nitro-1-phenylpropane, also known as alpha-nitrophentermine. nih.gov This oxidation has been observed in rat liver microsome preparations and is believed to be dependent on cytochrome P-450. nih.gov Evidence for this includes the induction of the reaction by phenobarbital pretreatment and its inhibition by carbon monoxide and 2,4-dichloro-6-phenylphenoxyethylamine. nih.gov The presence of hemoglobin and catalase in unwashed microsome preparations can inhibit this oxidation, potentially terminating the N-oxidation of phentermine at the hydroxylamine (B1172632) stage. nih.gov

In Vivo Bioreduction Processes of N-Hydroxyphentermine (Preclinical Models)

In addition to oxidation, N-Hydroxyphentermine can also undergo bioreduction back to phentermine. This reductive process has been studied in the liver microsomes of rats, guinea pigs, and rabbits. nih.gov The reaction requires an NADPH-generating system and is inhibited by both oxygen and carbon monoxide. nih.gov In rats, phenobarbital pretreatment has been shown to increase this reduction, further highlighting the role of inducible enzyme systems. nih.gov The reduction of the nitroso metabolite of phentermine back to N-Hydroxyphentermine has also been observed, particularly in the hepatic 9000 g supernatant and soluble fractions. nih.gov

Chemical Synthesis Considerations for N-Hydroxy Phentermine Hydrochloride Analogues and Reference Standards

The chemical synthesis of this compound and its analogues is crucial for research purposes, including their use as analytical reference standards. The synthesis of N-Hydroxy Phentermine, chemically known as N-(2-Methyl-1-phenylpropan-2-yl)hydroxylamine, provides the basis for producing the hydrochloride salt. synzeal.com

The synthesis of phentermine hydrochloride itself involves several steps, starting from dimethyl benzyl (B1604629) carbinol. patsnap.comgoogle.com This raw material is reacted in a mixed solution of acetic acid and an organic solvent with a sulfuric acid catalyst to produce N-(1,1-dimethyl-phenethyl)acetamide. patsnap.comgoogle.com This intermediate is then hydrolyzed using a strong inorganic base to yield phentermine free base, which is subsequently treated with hydrochloric acid or hydrogen chloride gas to form the hydrochloride salt. patsnap.comgoogle.com

For the synthesis of N-Hydroxy Phentermine analogues, modifications to this general synthetic route would be necessary. These modifications could involve the introduction of different functional groups on the aromatic ring or alterations to the alkyl side chain. The development of such synthetic strategies is essential for structure-activity relationship studies and for exploring the metabolic profiles of new phentermine-related compounds.

Advanced Analytical Methodologies for N Hydroxy Phentermine Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The detection and quantification of N-Hydroxy Phentermine Hydrochloride in biological samples, such as urine, are effectively achieved through the application of Liquid Chromatography-Mass Spectrometry (LC-MS) and, more specifically, Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net These methods provide the requisite sensitivity and specificity to distinguish the analyte from endogenous matrix components and other related compounds. A "dilute and shoot" approach, for instance, allows for simplified sample preparation, where a diluted urine sample is directly injected into the LC-MS/MS system, streamlining the analytical workflow. nih.govresearchgate.net

Method Development and Validation for Quantification

The development of a robust analytical method requires meticulous validation to ensure its reliability for the intended application. This process encompasses the optimization of chromatographic separation and mass spectrometric detection, followed by a thorough assessment of various performance characteristics.

The chromatographic separation of this compound is typically performed using a reversed-phase C18 column. nih.govresearchgate.net This type of stationary phase effectively retains the analyte and separates it from other compounds based on its hydrophobicity. A gradient elution, where the composition of the mobile phase is altered over time, is often employed to achieve optimal separation of all target analytes within a short analytical run time, often under five minutes. nih.govresearchgate.net

Table 1: Chromatographic Parameters

| Parameter | Value |

|---|---|

| Column | Reversed-Phase C18 |

| Elution Mode | Gradient |

| Run Time | < 5 minutes |

| Injection Volume | 5 µL |

For quantification, tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode is the preferred detection method. nih.govresearchgate.net This highly selective technique involves monitoring a specific precursor-to-product ion transition for the analyte. The precursor ion is the protonated molecule of this compound, and the product ion is a specific fragment generated through collision-induced dissociation. This specificity minimizes the potential for interference from other substances in the sample matrix. nih.govresearchgate.net

To establish the quantitative performance of the method, a calibration curve is generated. This is typically achieved using linear least-squares regression with a weighting factor, such as 1/x², to ensure accuracy across the concentration range. nih.govresearchgate.net For N-Hydroxy Phentermine (NHOPT), the assay has demonstrated linearity in the range of 5 to 750 ng/mL. nih.govresearchgate.net The limit of quantification (LOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy, has been established at 1.5 ng/mL for NHOPT. nih.govresearchgate.net

Table 2: Calibration and Quantification Data for N-Hydroxy Phentermine (NHOPT)

| Parameter | Value |

|---|---|

| Linearity Range | 5 - 750 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Regression Model | Linear least-squares with 1/x² weighting |

The precision of an analytical method describes the closeness of repeated measurements, while accuracy refers to the closeness of a measured value to the true value. For the LC-MS/MS method for N-Hydroxy Phentermine, both intra-day (within a single day) and inter-day (between different days) precision and accuracy have been rigorously evaluated. The precision, expressed as the relative standard deviation, was found to be within 8.9%. nih.govresearchgate.net The accuracy, expressed as the percentage deviation from the nominal concentration, ranged from -6.2% to 11.2%. nih.govresearchgate.net These values fall within the generally accepted limits for bioanalytical method validation, confirming the method's reliability.

Table 3: Precision and Accuracy Data

| Parameter | Result |

|---|---|

| Intra- and Inter-day Precision | Within 8.9% |

| Intra- and Inter-day Accuracy | -6.2% to 11.2% |

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM in LC-MS/MS provides high selectivity. nih.govresearchgate.net Dilution integrity ensures that a sample with a concentration above the upper limit of quantification can be diluted with a blank matrix and still yield accurate results. nih.govresearchgate.net The matrix effect refers to the influence of co-eluting, undetected matrix components on the ionization of the analyte. This is a critical parameter to evaluate in LC-MS/MS methods. For the analysis of N-Hydroxy Phentermine, the method validation has demonstrated that requirements for selectivity, dilution integrity, and matrix effect were all satisfied, ensuring the robustness of the assay. nih.govresearchgate.net

Sample Preparation Strategies for Biological Matrices (e.g., Urine)

Effective sample preparation is a critical step to remove interfering substances from complex biological matrices like urine, thereby enhancing the accuracy and reliability of the analytical results.

The "dilute and shoot" method is a straightforward and rapid sample preparation technique used in toxicology testing. nih.gov This approach involves diluting the biological sample, typically urine, with a suitable solvent before direct injection into a liquid chromatography-mass spectrometry (LC-MS) system. nih.govnih.gov Its primary advantages are its simplicity, speed, and cost-effectiveness, making it well-suited for high-throughput screening. nih.gov

A validated dilute and shoot liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of phentermine, N-hydroxyphentermine (NHOPT), and mephentermine (B94010) in urine. nih.govresearchgate.netdrugbank.com In this method, a small aliquot (e.g., 5μL) of diluted urine is directly injected into the LC-MS/MS system. nih.govresearchgate.net This technique minimizes sample handling and potential analyte loss that can occur during more complex extraction procedures. While this method is efficient, it can be susceptible to matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte, potentially affecting the accuracy of quantification. nih.gov Optimization of chromatographic conditions and the use of stable isotope-labeled internal standards can help mitigate these effects. nih.gov

Key features of a dilute and shoot LC-MS/MS method for N-Hydroxy Phentermine:

| Parameter | Finding | Citation |

|---|---|---|

| Linearity Range (NHOPT) | 5 to 750 ng/mL | nih.govresearchgate.net |

| Limit of Quantification (LOQ) (NHOPT) | 1.5 ng/mL | nih.govresearchgate.net |

| Intra- & Inter-day Precision | Within 8.9% | nih.govresearchgate.net |

| Intra- & Inter-day Accuracy | -6.2% to 11.2% | nih.govresearchgate.net |

To achieve higher selectivity and remove a greater degree of matrix interference, various extraction techniques are employed.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sample preparation method that extracts volatile and semi-volatile analytes from the headspace above a solid or liquid sample. epa.govmdpi.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample's headspace, where analytes partition onto the fiber. mdpi.comfrontiersin.org The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com HS-SPME has been successfully applied to the analysis of various drugs of abuse in biological samples. researchgate.netnih.gov For amphetamine-related compounds, this technique can be combined with in-matrix derivatization to improve volatility and chromatographic performance. researchgate.net Optimization of parameters such as extraction temperature, incubation time, and fiber coating is crucial for maximizing extraction efficiency. frontiersin.orgnih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For amphetamine-type stimulants, LLE is often performed under alkaline conditions to ensure the analytes are in their non-ionized, more organic-soluble form. nih.govnih.gov The analytes are extracted from the aqueous biological matrix (e.g., urine, oral fluid) into an organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.govoup.com The organic layer is then separated, evaporated, and the residue is reconstituted in a suitable solvent for chromatographic analysis. LLE is effective at removing non-volatile interferences and concentrating the analyte, but it is more time-consuming and uses larger volumes of organic solvents compared to other methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. nist.gov For many pharmaceutical compounds, including N-Hydroxy Phentermine, derivatization is necessary to improve their volatility and thermal stability, making them suitable for GC-MS analysis. jfda-online.com

Derivatization converts polar functional groups (like the hydroxyl and amine groups in N-Hydroxy Phentermine) into less polar, more volatile derivatives. jfda-online.comsigmaaldrich.com This process not only improves chromatographic peak shape and resolution but also enhances detector sensitivity, particularly with electron capture detection. sigmaaldrich.comgcms.cz

Trifluoroacetic Anhydride (B1165640) (TFAA): TFAA is a common acylation reagent used for the derivatization of amphetamines and related compounds. nih.govnih.govsigmaaldrich.com It reacts with primary and secondary amines and hydroxyl groups to form stable trifluoroacetyl derivatives. sigmaaldrich.com These fluorinated derivatives are highly volatile and produce characteristic mass spectra, which aids in their identification and quantification by GC-MS. nih.gov The derivatization reaction is typically carried out by heating the dried sample extract with TFAA, often in the presence of a catalyst or an acid scavenger. nih.govsigmaaldrich.com A comparison of different fluorinated anhydrides, such as TFAA, pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), has shown that they are effective for the derivatization of amphetamines prior to GC-MS analysis. nih.govoup.com

Typical Derivatization Procedure with TFAA:

| Step | Description | Citation |

|---|---|---|

| 1. Extraction | Extract analytes from the biological matrix using a method like LLE. | nih.govnih.gov |

| 2. Evaporation | Dry the organic extract under a stream of nitrogen. | psu.edu |

| 3. Derivatization | Add Trifluoroacetic Anhydride (TFAA) and heat (e.g., 70°C for 30 minutes). | nih.govnih.gov |

| 4. Analysis | The resulting derivative is analyzed by GC-MS. | nih.gov |

Optimizing GC conditions is essential for achieving good separation and symmetrical peak shapes for derivatized analytes. gcms.cz Key parameters to optimize include the GC column, temperature program, carrier gas flow rate, and injection mode. swgdrug.orgnih.gov

For the analysis of derivatized amphetamines, a low-polarity stationary phase, such as a 5% phenyl/95% methyl silicone column, is often used. gcms.czswgdrug.org A temperature program that starts at a lower temperature and ramps up allows for the separation of compounds with different boiling points. swgdrug.org The use of highly inert columns, such as those with arylene-embedded stationary phases, can reduce phase bleed and improve peak shape, especially when dealing with harsh derivatization reagents. gcms.cz The selection of appropriate quantifier and qualifier ions in the mass spectrometer's selected ion monitoring (SIM) mode enhances the specificity and sensitivity of the analysis. nih.gov

Other Chromatographic and Spectroscopic Techniques in Research

Besides GC-MS, other advanced analytical techniques are widely used in the research and analysis of phentermine and its metabolites.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally labile compounds. helixchrom.com Reversed-phase HPLC, using a C18 column, is commonly employed for the analysis of phentermine and related substances. iipseries.orgnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. iipseries.orgmdpi.com Detection can be achieved using a UV detector, as phentermine contains a chromophoric phenyl group. iipseries.org To enhance sensitivity and selectivity, especially for complex matrices, HPLC can be coupled with fluorescence detection after derivatization with a fluorescent tagging agent like dansyl chloride or 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride (DIB-Cl). nih.govtandfonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govnih.gov As mentioned in the "dilute and shoot" section, LC-MS/MS allows for the direct analysis of N-Hydroxy Phentermine in urine with minimal sample preparation. nih.govresearchgate.net The technique combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. nih.gov Multiple reaction monitoring (MRM) is a common acquisition mode used in LC-MS/MS, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored, providing excellent specificity and reducing background noise. nih.govresearchgate.net

LC-MS/MS Parameters for N-Hydroxy Phentermine Analysis:

| Parameter | Description | Citation |

|---|---|---|

| Chromatography | Reversed-phase C18 column with gradient elution. | nih.govresearchgate.net |

| Ionization | Electrospray Ionization (ESI) in positive mode. | google.com |

| Detection | Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. | nih.govresearchgate.net |

| Run Time | Typically short, often under 5 minutes. | nih.govgoogle.com |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phentermine and its metabolites due to its high resolution and sensitivity. While various HPLC methods have been developed for the parent drug, phentermine, specific methods have been established for the simultaneous determination of N-Hydroxy Phentermine. helixchrom.comnih.goviipseries.org

A validated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method enables the simultaneous quantification of N-hydroxyphentermine (NHOPT), phentermine (PT), and mephentermine (MPT) in biological samples like urine. nih.govresearchgate.net This "dilute and shoot" approach simplifies sample preparation, making it efficient for high-throughput screening. nih.govresearchgate.net In one such method, chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, allowing for the analysis of all compounds within a short run time of five minutes. nih.govresearchgate.net Detection and quantification are performed using multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov The assay has been shown to be linear for N-Hydroxy Phentermine over a concentration range of 5 to 750 ng/mL, with a limit of quantification (LOQ) of 1.5 ng/mL. nih.govresearchgate.net The rapid analysis time, under 4.8 minutes for N-hydroxyphentermine and related compounds, is a significant advantage for forensic applications. google.com

The following table summarizes the parameters of a validated LC-MS/MS method for N-Hydroxy Phentermine analysis. nih.govresearchgate.net

Table 1: HPLC-MS/MS Parameters for N-Hydroxy Phentermine Analysis

| Parameter | Specification |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Column | Reversed-Phase C18 |

| Elution | Gradient |

| Run Time | < 5 minutes |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range (NHOPT) | 5 - 750 ng/mL |

| Limit of Quantification (LOQ) for NHOPT | 1.5 ng/mL |

| Intra- & Inter-day Precision | Within 8.9% |

| Intra- & Inter-day Accuracy | -6.2% to 11.2% |

Raman Spectroscopy in Sympathomimetic Amine Characterization

Raman spectroscopy has been explored as a valuable tool for the identification of sympathomimetic amines, the class of compounds to which N-Hydroxy Phentermine belongs. nih.gov This technique offers a rapid, simple, sensitive, and non-destructive means of analysis, making it highly suitable for forensic laboratory settings. nih.gov

The methodology is based on inelastic scattering of monochromatic light from a laser source. The resulting Raman spectrum provides a unique vibrational fingerprint of a molecule, allowing for its specific identification. nih.gov Studies have demonstrated that Raman spectra of various sympathomimetic amines, whether in pure form or within pharmaceutical preparations, show both group similarities and distinct individual differences that enable satisfactory identification. nih.gov The ability to analyze samples in both solid form and aqueous solutions adds to the technique's versatility. nih.gov While specific Raman spectral data for this compound is not widely published, the principles of the technique confirm its applicability for the characterization and differentiation of this and other sympathomimetic amines. nih.gov

UV Spectrometry and Thin-Layer Chromatography for Identification

The combination of Thin-Layer Chromatography (TLC) and UV Spectrometry provides a classic, cost-effective, and reliable method for the identification of pharmaceutical compounds. nih.gov TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. foliamedica.bg Following separation on the TLC plate, compounds can be visualized and identified.

For compounds with a suitable chromophore, such as the benzene (B151609) ring in N-Hydroxy Phentermine, UV detection is a primary method of visualization and quantification. wikipedia.org After developing the chromatogram, the plate is exposed to UV light (commonly at 254 nm), and the analyte appears as a dark spot against a fluorescent background. Densitometric scanning of the plate at a specific wavelength, such as the 220 nm or 263 nm wavelengths used for related compounds, allows for quantification. iipseries.orgresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to classic TLC. foliamedica.bgresearchgate.net The selection of the mobile phase is critical for achieving effective separation. For basic compounds like sympathomimetic amines, a mobile phase often consists of a solvent mixture adjusted for polarity, such as toluene, ethyl acetate, and methanol. foliamedica.bg The resulting retardation factor (Rf) value, combined with the UV spectrum, provides a strong basis for the identification of N-Hydroxy Phentermine.

Table 2: Representative HPTLC-UV Method Parameters for Sympathomimetic Amine Identification

| Parameter | Specification |

|---|---|

| Stationary Phase | HPTLC plates with silica gel 60 F254 |

| Mobile Phase Example | Toluene-Ethyl Acetate-Methanol mixture |

| Detection Method | UV Densitometry |

| Detection Wavelength | 220 - 265 nm (scan range) |

| Quantification | Measurement of peak area corresponding to the analyte's Rf value |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-hydroxyphentermine (NHOPT) |

| Phentermine (PT) |

| Mephentermine (MPT) |

| Toluene |

| Ethyl Acetate |

| Methanol |

Structure Activity Relationship Sar and Computational Studies of N Hydroxy Phentermine Hydrochloride

Computational Modeling for Structural and Electronic Properties

The exploration of N-Hydroxy Phentermine Hydrochloride at a molecular level is significantly enhanced through the use of computational modeling. This powerful tool allows for the detailed examination of the compound's three-dimensional structure and the distribution of its electronic properties, which are fundamental to its chemical reactivity and biological interactions.

Furthermore, these computational models are instrumental in determining the electronic properties of the compound. Molecular orbital calculations, including the identification of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. frontiersin.orgfrontiersin.org The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-donating nature of the hydroxyl group can be expected to influence the electron density distribution across the molecule, particularly around the nitrogen atom. This, in turn, can affect its ability to interact with biological targets.

Electrostatic potential maps are another valuable output of computational modeling. These maps visualize the charge distribution on the molecular surface, highlighting regions that are electron-rich (negatively charged) and electron-poor (positively charged). For this compound, the oxygen of the hydroxyl group and the nitrogen atom are expected to be regions of high electron density, making them potential sites for hydrogen bonding and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Analog Evaluation

Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for understanding how the chemical structure of a compound relates to its biological activity. frontiersin.orgfrontiersin.org For this compound, QSAR approaches can be theoretically applied to evaluate a series of its analogs, predicting their potential activity based on various physicochemical and structural descriptors. While specific QSAR studies on N-Hydroxy Phentermine analogs are not extensively documented in publicly available literature, the principles of QSAR can be applied to this class of compounds.

A typical QSAR study involves the creation of a dataset of structurally related compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. frontiersin.org Statistical methods, like multiple linear regression or partial least squares, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov

For the evaluation of N-Hydroxy Phentermine analogs, a hypothetical QSAR model would aim to identify the key structural features that influence a particular biological endpoint. This could involve modifications to the phenyl ring, the alkyl chain, or the N-hydroxy group. The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of compounds with potentially enhanced or modified activities.

Parameters for Analog Comparison (e.g., Charge, Polarity, Hydrogen-Bonding Patterns)

In the context of QSAR analysis for analogs of this compound, a variety of physicochemical parameters are crucial for comparing and predicting their biological activity. frontiersin.org These parameters help to quantify the subtle differences between analogs that can lead to significant changes in their interactions with biological systems.

Key parameters include:

Charge and Electron Distribution: The distribution of partial charges on the atoms of a molecule is critical for electrostatic interactions with a biological target. The introduction of the N-hydroxy group significantly alters the charge distribution compared to the parent compound, phentermine. drugbank.com

Polarity and Lipophilicity (logP): Polarity affects a molecule's solubility and its ability to cross biological membranes. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a nonpolar environment over a polar one. nih.gov Variations in these properties among analogs can influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

Hydrogen-Bonding Patterns: The N-hydroxy group introduces both a hydrogen bond donor (the -OH hydrogen) and a hydrogen bond acceptor (the oxygen and nitrogen atoms). The capacity to form hydrogen bonds is a critical determinant of a molecule's binding affinity and specificity to a receptor or enzyme.

Steric Parameters: The size and shape of a molecule, often quantified by steric parameters like molar refractivity or Taft's steric parameter, play a significant role in how well it fits into a binding site. frontiersin.org

Topological Indices: These are numerical descriptors that characterize the branching and connectivity of a molecule's atomic structure. frontiersin.orgfrontiersin.org

The following interactive table outlines some of the key parameters that would be considered in a QSAR study of N-Hydroxy Phentermine analogs.

| Parameter Category | Specific Descriptor | Relevance to Biological Activity |

| Electronic Properties | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic and covalent interactions with biological targets. frontiersin.orgfrontiersin.org |

| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Influences membrane permeability and distribution in the body. nih.gov |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific binding to receptors and enzymes. |

| Steric Factors | Molar Refractivity, Molecular Volume, Surface Area | Determines the fit of the molecule into a binding pocket. frontiersin.org |

| Topological Indices | Wiener Index, Zagreb Index | Quantifies molecular shape, size, and branching. frontiersin.orgfrontiersin.org |

Molecular Interactions and Binding Site Analysis (Theoretical/Computational)

Theoretical and computational methods, particularly molecular docking and molecular dynamics simulations, are invaluable for analyzing the potential molecular interactions of this compound with biological targets. These techniques provide a dynamic and detailed view of how the compound might bind to a receptor or enzyme at the atomic level.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the case of this compound, docking studies could be performed to investigate its binding to potential targets, such as monoamine transporters (e.g., dopamine, norepinephrine, and serotonin (B10506) transporters). nih.govfrontiersin.org These simulations can identify the most likely binding pose and estimate the binding affinity. The results of such studies would highlight the key amino acid residues in the binding pocket that interact with the compound.

The N-hydroxy group is expected to play a crucial role in these interactions, potentially forming specific hydrogen bonds with polar residues in the binding site. The phenyl group would likely engage in hydrophobic or pi-stacking interactions with aromatic residues.

Molecular dynamics (MD) simulations can further refine the understanding of the binding process by simulating the movement of the compound and the protein over time. frontiersin.orgfrontiersin.org This provides insights into the stability of the binding pose, the conformational changes that may occur upon binding, and the energetic contributions of different types of interactions (e.g., electrostatic, van der Waals).

Forensic Science Research Pertaining to N Hydroxy Phentermine Hydrochloride

Analytical Challenges in Detection within Biological Specimens

The detection and quantification of N-Hydroxy Phentermine Hydrochloride in biological matrices such as urine, blood, and hair present several analytical challenges for forensic scientists. researchgate.netnih.govcaymanchem.com

One of the primary difficulties is the low concentration at which the metabolite is often present relative to the parent drug, Phentermine. researchgate.netnih.gov For instance, studies developing liquid chromatography-tandem mass spectrometric (LC-MS/MS) methods have reported linear assay ranges for N-Hydroxy Phentermine (NHOPT) that are significantly lower than those for Phentermine. researchgate.netnih.gov This necessitates highly sensitive analytical instrumentation to achieve the required limits of detection and quantification.

Another significant challenge arises from the metabolic pathway of Phentermine. N-Hydroxy Phentermine is often excreted in urine as a glucuronide conjugate. researchgate.net To detect this conjugated form, a hydrolysis step is required to release the free metabolite before extraction and analysis. However, N-Hydroxy Phentermine is susceptible to decomposition under the strong acidic conditions often used for hydrolysis, which can lead to inaccurate quantification. nih.govresearchgate.net

Furthermore, the chemical properties of N-Hydroxy Phentermine, specifically its primary hydroxylamine (B1172632) group, can complicate analysis by certain techniques like gas chromatography (GC). This functional group can cause the compound to be unstable at the high temperatures used in GC analysis and may require a derivatization step to create a more stable, volatile derivative suitable for GC-MS analysis. researchgate.netdntb.gov.ua This additional sample preparation step can introduce variability and potential for error.

Finally, the complex nature of biological specimens themselves creates a challenge known as the "matrix effect." Endogenous substances in urine, blood, or hair can interfere with the ionization of the target analyte in mass spectrometry, either suppressing or enhancing the signal, which can affect the accuracy and precision of the results. nih.govmdpi.com Overcoming these matrix effects requires meticulous method development and validation, often involving techniques like dilute-and-shoot or sophisticated sample cleanup procedures. researchgate.netnih.gov

Table 1: Limits of Quantification (LOQ) for N-Hydroxy Phentermine in Urine using LC-MS/MS

| Compound | Limit of Quantification (LOQ) | Analytical Method | Source |

| N-Hydroxy Phentermine (NHOPT) | 1.5 ng/mL | LC-MS/MS | researchgate.netnih.gov |

| Phentermine (PT) | 3.5 ng/mL | LC-MS/MS | researchgate.netnih.gov |

| Mephentermine (B94010) (MPT) | 1.0 ng/mL | LC-MS/MS | researchgate.netnih.gov |

Role as an Analytical Reference Material in Forensic Toxicology

In forensic toxicology, the accurate identification and quantification of drugs and their metabolites are paramount. Analytical reference materials are highly pure, well-characterized substances used as standards for these analytical tests. This compound serves as a crucial analytical reference material in this context. scbt.com

Laboratories use reference materials of this compound to:

Confirm Identity: By comparing the analytical properties (e.g., retention time in chromatography and mass spectrum) of the substance found in a biological sample to that of the certified reference material, forensic toxicologists can definitively identify the presence of the metabolite.

Quantify the Metabolite: Reference materials are used to prepare calibration curves, which are essential for determining the exact concentration of N-Hydroxy Phentermine in a specimen. This quantitative information can be critical in legal and clinical settings.

Method Validation and Quality Control: Forensic laboratories are required to validate their analytical methods to ensure they are accurate, precise, and reliable. Reference materials are indispensable for this validation process. They are also used in routine quality control checks to ensure the continued accuracy of the analytical system.

The availability of this compound as a commercially produced reference material, often manufactured under stringent standards like ISO/IEC 17025 and ISO 17034, ensures that forensic laboratories can obtain a reliable and consistent source for their analytical needs. caymanchem.comscbt.com

Methodological Advancements for Forensic Trace Analysis

To address the challenges of detecting this compound, particularly at trace levels, forensic science has seen significant methodological advancements.

The most prominent advancement has been the widespread adoption of liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the direct analysis of N-Hydroxy Phentermine in complex biological matrices, often with minimal sample preparation (e.g., "dilute-and-shoot" methods). researchgate.netnih.gov LC-MS/MS avoids the high temperatures of GC that can cause decomposition of the analyte and generally does not require derivatization. researchgate.net

For methods that still utilize gas chromatography-mass spectrometry (GC-MS), particularly for hair analysis, advancements have been made in derivatization techniques. nih.govresearchgate.net Research has focused on developing stable derivatives of primary hydroxylamines like N-Hydroxy Phentermine. dntb.gov.ua By carefully selecting derivatizing agents and solvents, stable compounds can be formed that allow for reliable GC analysis without decomposition, which is crucial for detecting trace amounts. dntb.gov.ua

Furthermore, research has focused on developing rapid and simultaneous analysis methods. A Korean patent describes a method using liquid chromatography for the rapid and simultaneous analysis of N-Hydroxy Phentermine, Phentermine, and Mephentermine in urine, with a total retention time of less than 4.8 minutes. google.com Such rapid methods increase the throughput of forensic laboratories, allowing for more efficient screening of samples.

These methodological advancements are continually improving the ability of forensic toxicologists to reliably detect and quantify this compound, providing more robust scientific evidence for law enforcement and the justice system.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Hydroxy Phentermine Hydrochloride, and how do they influence experimental design?

- Answer : this compound (CAS 51835-51-9, C₁₀H₁₆ClNO) is a hygroscopic pale beige solid with a molecular weight of 201.69 g/mol. Its solubility in DMSO and methanol makes these solvents optimal for in vitro assays (e.g., enzyme inhibition studies). However, its hygroscopic nature necessitates anhydrous handling and storage under inert conditions to prevent degradation. Structural comparisons to Phentermine Hydrochloride (a primary amine) reveal that the hydroxyl group in the metabolite may alter polarity, affecting membrane permeability in cellular models .

Q. How is this compound synthesized, and what analytical methods validate its purity?

- Answer : While direct synthesis protocols are not detailed in the evidence, its identification as a Phentermine metabolite suggests in vivo hydroxylation pathways via cytochrome P450 enzymes. For laboratory synthesis, hydroxylation of Phentermine under controlled oxidative conditions (e.g., using Fe²⁺/H₂O₂) could be explored. Purity validation requires HPLC with UV detection (λ ~254 nm) and LC-MS for structural confirmation. Cross-reference with Pharmacopeial methods for related compounds (e.g., Phentermine Hydrochloride) ensures compliance with purity thresholds (e.g., <0.1% impurities) .

Q. What are the primary metabolic pathways of Phentermine Hydrochloride, and where does N-Hydroxy Phentermine fit into this framework?

- Answer : Phentermine undergoes hepatic metabolism via CYP3A4/5 to produce N-Hydroxy Phentermine, a minor metabolite. This pathway is less dominant compared to N-oxidation or para-hydroxylation. Renal excretion accounts for ~70–80% of Phentermine elimination, with metabolites like N-Hydroxy Phentermine contributing to prolonged detection windows in urine. Researchers should note that renal impairment (eGFR <30 mL/min) may alter metabolite accumulation, necessitating dose adjustments in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

- Answer : Discrepancies in half-life (t½) or bioavailability often stem from methodological differences:

- Analytical Variability : Use standardized LC-MS/MS protocols with deuterated internal standards (e.g., [²H₆]-Mexiletine Hydrochloride as a reference) to improve quantification accuracy .

- Population Heterogeneity : Stratify cohorts by CYP3A4/5 genetic polymorphisms, as these enzymes govern hydroxylation efficiency .

- Renal Function : Adjust for eGFR in pharmacokinetic models, as severe impairment (eGFR 15–29 mL/min) reduces clearance by ~50% .

Q. What experimental strategies can elucidate the pharmacological activity of this compound relative to its parent compound?

- Answer :

- Receptor Binding Assays : Compare affinity for norepinephrine (NET) and dopamine (DAT) transporters using radiolabeled ligands (e.g., [³H]-Nisoxetine). The hydroxyl group may reduce NET/DAT binding vs. Phentermine, explaining attenuated anorectic effects .

- In Vivo Models : Administer equimolar doses of Phentermine and N-Hydroxy Phentermine in rodent obesity models. Monitor weight loss, cardiovascular parameters (blood pressure, heart rate), and CNS hyperactivity to assess efficacy/safety trade-offs .

Q. How can researchers mitigate oxidative degradation of this compound in long-term stability studies?

- Answer : Stability challenges arise from the hydroxyl group’s susceptibility to oxidation. Mitigation strategies include:

- Storage Conditions : Use amber vials under nitrogen at −80°C, with desiccants to limit hygroscopicity .

- Buffer Optimization : Add antioxidants (e.g., 0.1% ascorbic acid) to dissolution media for in vitro assays.

- Degradation Kinetics : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and track impurities via HPLC-UV. Compare degradation profiles to Phentermine Hydrochloride to identify metabolite-specific instability .

Methodological Considerations

Q. What validated protocols exist for quantifying this compound in biological matrices?

- Answer :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges with 0.1% formic acid in methanol as eluent.

- Chromatography : Reverse-phase HPLC (C18 column, 2.6 µm) with mobile phase: 10 mM ammonium acetate (pH 3.0)/acetonitrile (85:15 v/v).

- Detection : MS/MS with ESI⁺ ionization (m/z 202.1 → 168.1 for quantification). Validate against FDA guidelines (precision <15%, accuracy 85–115%) .

Q. How do interactions between this compound and cytochrome P450 enzymes impact drug combination studies?

- Answer : As a CYP3A4/5 substrate, N-Hydroxy Phentermine may exhibit drug-drug interactions (DDIs) with inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin). Use human liver microsomes (HLMs) to assess inhibition/induction potential. For example, co-incubate with midazolam (CYP3A4 probe) and measure IC₅₀ shifts. Clinical relevance requires in vivo verification using cocktail studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.